Furfuralacetone
Overview
Description
Furfuralacetone is an organic compound derived from the condensation of furfural and acetone. It is a versatile intermediate used in the synthesis of various chemicals and fuels. The compound is notable for its potential in producing renewable biofuels and valuable chemicals from biomass-derived furfural.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuralacetone is typically synthesized through the aldol condensation of furfural and acetone. This reaction is catalyzed by solid-base catalysts such as magnesium-aluminum mixed oxides. The reaction is carried out at elevated temperatures (around 373 K) and pressures (100 psi) to achieve high yields .
Industrial Production Methods: In industrial settings, the aldol condensation of furfural and acetone is performed in continuous flow reactors. The process involves the use of commercial catalysts like ruthenium on carbon (Ru/C) for hydrogenation and deoxygenation steps. This method ensures efficient production of this compound with high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form furoic acid and other oxidized derivatives.
Reduction: Hydrogenation of this compound leads to the formation of saturated compounds like 2-butyltetrahydrofuran.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of catalysts like Ru/C is used for hydrogenation.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Furoic acid
Reduction: 2-butyltetrahydrofuran
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Furfuralacetone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Biology: The compound is studied for its potential as a bio-based chemical with minimal environmental impact.
Medicine: Research is ongoing to explore its potential as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of furfuralacetone involves its participation in aldol condensation reactions. The compound’s carbonyl group reacts with nucleophiles, leading to the formation of various products. The molecular targets include carbonyl compounds and nucleophiles, and the pathways involve aldol condensation and subsequent hydrogenation or oxidation steps .
Comparison with Similar Compounds
Furfural: A precursor to furfuralacetone, used in the synthesis of various chemicals.
5-Hydroxymethylfurfural: Another biomass-derived compound with similar applications in biofuel production.
Levulinic Acid: A platform chemical derived from biomass, used in the production of bio-based chemicals.
Uniqueness of this compound: this compound stands out due to its ability to undergo multiple types of chemical reactions, making it a versatile intermediate.
Properties
IUPAC Name |
4-(furan-2-yl)but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKGJMYPQZODMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25398-39-4 | |
Details | Compound: 3-Buten-2-one, 4-(2-furanyl)-, homopolymer | |
Record name | 3-Buten-2-one, 4-(2-furanyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25398-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2025345 | |
Record name | Furfural acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-15-4 | |
Record name | Furfurylideneacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfural acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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